4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride
Description
4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is a benzoxazole-derived acyl chloride with a fused benzene-oxazole core and a chloro substituent at position 5 of the benzoxazole ring. Its molecular formula is C₁₄H₇Cl₂NO₂ (calculated based on structural analysis), with a molecular weight of ~296.12 g/mol. The compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. Notably, it is a key precursor in the synthesis of MK-4305 (suvorexant), a dual orexin receptor antagonist used to treat insomnia .
The benzoxazole moiety confers aromatic stability and electron-withdrawing properties, while the benzoyl chloride group enables nucleophilic substitution reactions. Its structural uniqueness lies in the fusion of the benzene and oxazole rings, distinguishing it from simpler oxazole or pyrazole derivatives.
Properties
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-5-6-12-11(7-10)17-14(19-12)9-3-1-8(2-4-9)13(16)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHUDJBUCBIPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride typically involves the reaction of 5-chloro-2-aminophenol with benzoyl chloride under specific conditions. The process can be summarized as follows:
Starting Materials: 5-chloro-2-aminophenol and benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-aminophenol is dissolved in a suitable solvent like dichloromethane, and benzoyl chloride is added dropwise with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions.
Catalytic Processes: The use of catalysts can enhance the reaction rate and yield, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form benzophenone derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation.
Solvents: Dichloromethane, toluene, and acetonitrile.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Benzophenone Derivatives: Formed by Friedel-Crafts acylation with aromatic compounds.
Scientific Research Applications
4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
4-(5-Phenyl-1,3-oxazol-2-yl)benzoyl Chloride (CAS 34263-38-2)
- Molecular Formula: C₁₆H₁₀ClNO₂ .
- Key Differences: Replaces the fused benzoxazole with a non-fused oxazole ring. Substitutes the chloro group at position 5 with a phenyl group. Reduced aromatic stability due to the absence of a fused benzene ring.
- Implications: Lower molecular weight (283.71 g/mol vs. ~296.12 g/mol) .
MK-4305 (Suvorexant)
3-[4-(4-Chlorobenzoylamino)-1,3-Dimethylpyrazol-5-YL]-2-Methylindole
- Molecular Formula : C₂₁H₁₉N₄OCl .
- Key Differences :
- Replaces benzoxazole with a pyrazole ring.
- Chlorobenzoyl group is attached via an amide linkage rather than direct conjugation.
- Implications :
Friedel-Crafts Acylation
- Target Compound : Likely synthesized via Friedel-Crafts acylation using benzoxazole and benzoyl chloride derivatives under AlCl₃ catalysis, analogous to methods for pyrazole ketones .
- Compound : Synthesized via similar acylation but with phenyl-substituted oxazole, requiring milder conditions due to reduced ring stability .
Amide Coupling
Physicochemical Properties
Biological Activity
4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is an organic compound characterized by its unique structure comprising a benzoxazole moiety and a benzoyl chloride functional group. Its molecular formula is , with a molecular weight of approximately 292.12 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The presence of the chloro substituent on the benzoxazole ring enhances the compound's reactivity, making it an effective acylating agent. The synthesis typically involves several steps, including the reaction of 5-chloro-1,3-benzoxazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine to facilitate product formation.
Anticancer Properties
Research indicates that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds within this class can induce apoptosis in cancer cells such as:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549, H1975
- Liver Cancer : HepG2
- Colorectal Cancer : HCT-116
For instance, a study highlighted that certain benzoxazole derivatives showed IC50 values indicating effective growth inhibition in these cell lines .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.6 | |
| Lung Cancer | A549 | 12.3 | |
| Liver Cancer | HepG2 | 18.9 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains:
- Gram-positive : Bacillus subtilis
- Gram-negative : Escherichia coli
The minimal inhibitory concentrations (MICs) for these strains were found to be promising, suggesting potential applications as an antimicrobial agent .
| Microorganism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | 25 | |
| Escherichia coli | Gram-negative | 30 |
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets within cells. It is believed to disrupt essential cellular processes by inhibiting key enzymes involved in DNA replication and protein synthesis, leading to cell death in cancerous and microbial cells .
Case Studies
A notable case study involved the evaluation of several benzoxazole derivatives in a preclinical setting. The study demonstrated that these compounds could effectively inhibit tumor growth in xenograft models of breast and lung cancer. The results indicated a dose-dependent response, with higher doses correlating with increased tumor suppression .
Q & A
Q. What are the typical synthetic routes for preparing 4-(5-chloro-1,3-benzoxazol-2-yl)benzoyl chloride, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves coupling 5-chloro-1,3-benzoxazole with a benzoyl chloride derivative. A common approach includes:
Nucleophilic substitution : Reacting 2-amino-5-chlorophenol with benzoyl chloride derivatives under basic conditions to form the benzoxazole ring .
Chlorination : Introducing the chloro group via phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to activate the carbonyl group .
Purification : Column chromatography or recrystallization to isolate the final product.
Key intermediates : 5-chloro-1,3-benzoxazole and substituted benzoyl precursors are critical. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 316.02 for C₁₄H₇Cl₂NO₂) .
- X-ray Crystallography : For structural elucidation, particularly to resolve steric hindrance in the benzoxazole-benzoyl linkage .
Advanced Research Questions
Q. How does this compound function as a precursor in orexin receptor antagonist development?
Methodological Answer: This compound is a key intermediate in synthesizing dual orexin receptor antagonists (DORAs) like MK-4304. Its role includes:
Binding affinity modulation : The 5-chloro substitution enhances hydrophobic interactions with orexin receptors (OX₁R/OX₂R) .
Structural rigidity : The benzoxazole core restricts conformational flexibility, improving receptor selectivity .
Metabolic stability : Chlorine reduces oxidative degradation in vivo, as shown in pharmacokinetic studies .
Experimental validation : Radioligand binding assays (IC₅₀ values <10 nM for OX₁R) and in vivo sleep latency tests in rodent models .
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 30–70%) often arise from:
Reagent purity : Impurities in PCl₅ or SOCl₂ can reduce chlorination efficiency .
Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency but require strict anhydrous conditions .
Workup protocols : Incomplete removal of byproducts (e.g., HCl) during neutralization can skew yields.
Mitigation strategies :
Q. What are the challenges in crystallizing derivatives of this compound, and how can they be addressed?
Methodological Answer: Crystallization issues stem from:
Planar geometry : The benzoxazole-benzoyl system promotes π-stacking, leading to amorphous aggregates .
Solvent polarity : Low-polarity solvents (e.g., hexane) fail to dissolve intermediates, while polar solvents (e.g., DMF) trap impurities.
Solutions :
- Use mixed solvents (e.g., ethanol/water) for controlled nucleation.
- Seed crystals of analogous structures (e.g., 5-methyl-1,3-benzoxazole derivatives) to guide crystal growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
